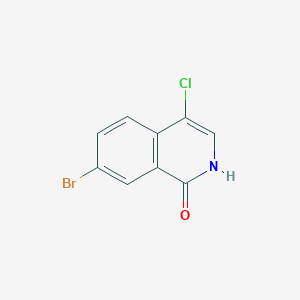
7-Bromo-4-chloroisoquinolin-1(2H)-one
概要
説明
7-Bromo-4-chloroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolones. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 7-Bromo-4-chloroisoquinolin-1(2H)-one is not well understood. However, it is believed to exert its biological effects by interacting with specific target molecules in cells and altering their function.
Biochemical and Physiological Effects:
Studies have shown that 7-Bromo-4-chloroisoquinolin-1(2H)-one exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to possess antimicrobial activity against various bacterial strains. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 7-Bromo-4-chloroisoquinolin-1(2H)-one in lab experiments is its versatility as an intermediate in the synthesis of various bioactive molecules. Additionally, it is relatively easy and cost-effective to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on 7-Bromo-4-chloroisoquinolin-1(2H)-one. One possible direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of how it interacts with target molecules in cells. Additionally, there is potential for further optimization of the synthesis method to improve the yield and purity of the compound.
科学的研究の応用
7-Bromo-4-chloroisoquinolin-1(2H)-one has been extensively used as an intermediate in the synthesis of various bioactive molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes and imaging agents for biological studies.
特性
IUPAC Name |
7-bromo-4-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWRDWYNNLDIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611275 | |
| Record name | 7-Bromo-4-chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223671-87-2 | |
| Record name | 7-Bromo-4-chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

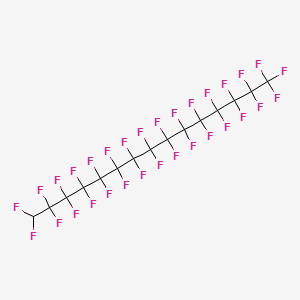
![4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine](/img/structure/B1628688.png)
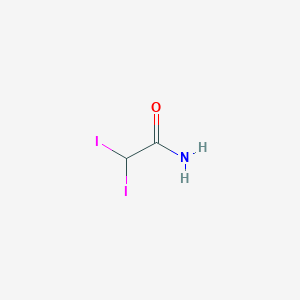
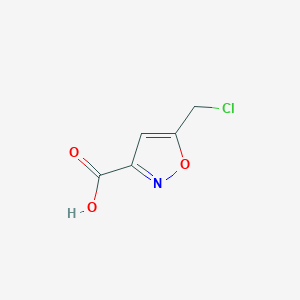
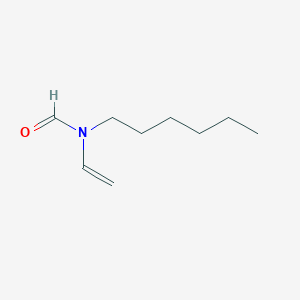

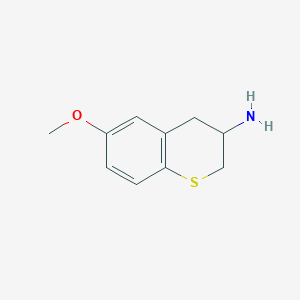
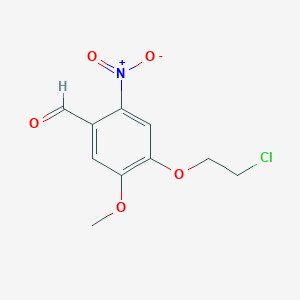
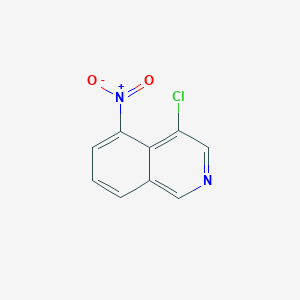
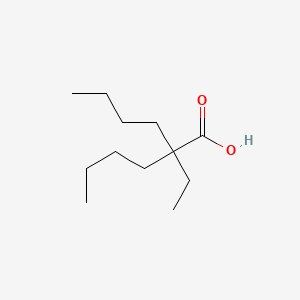
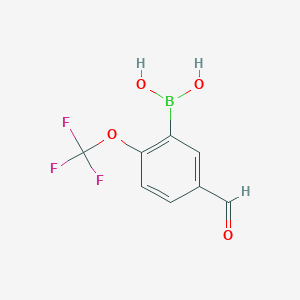
![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)

